

3-Methyl-2-naphthol chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Methyl-2-naphthol

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An In-depth Technical Guide to 3-Methyl-2-naphthol

This guide provides a comprehensive overview of **3-methyl-2-naphthol**, a key organic compound, detailing its chemical structure, properties, synthesis, and a representative experimental workflow. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Nomenclature

3-Methyl-2-naphthol is an aromatic organic compound derived from naphthalene. Its structure features a naphthalene bicyclic system substituted with a hydroxyl (-OH) group at the second position and a methyl (-CH₃) group at the third position.^[1]

IUPAC Name: 3-Methylnaphthalen-2-ol^[1]

Synonyms: 2-Hydroxy-3-methylnaphthalene, 3-Methyl-2-naphthalenol^[1]

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The chemical structure is as follows:

(Note: This is a placeholder for the actual chemical structure image which would be generated or sourced separately.)

The presence of the hydroxyl group classifies it as a naphthol, a naphthalene analogue of phenol, which imparts weak acidic properties to the molecule.[\[1\]](#) The naphthalene backbone makes the compound largely hydrophobic.[\[1\]](#)

Physicochemical Properties

The key quantitative data for **3-methyl-2-naphthol** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ O	[1]
Molecular Weight	158.20 g/mol	[2]
CAS Number	17324-04-8	[1] [2] [3]
Appearance	White to pale yellow crystalline solid	[1]
Melting Point	155-156 °C	[4] [5]
Boiling Point	304.3 °C at 760 mmHg	[5]
Flash Point	147.1 °C	[5]
Solubility	Limited solubility in water, soluble in organic solvents	[1]
LogP	2.92	[2]
Refractive Index	1.656	[5]

Experimental Protocols

A plausible synthetic route to **3-methyl-2-naphthol** can be adapted from general methods for naphthalene derivatization, such as the electrophilic cyclization of specific alkynes or the direct methylation of a naphthol precursor.^{[6][7]} Below is a detailed, representative experimental protocol for its synthesis.

Synthesis of **3-Methyl-2-naphthol** via Methylation of 2-Naphthol

This protocol describes a conceptual Friedel-Crafts alkylation of 2-naphthol.

Materials:

- 2-Naphthol
- Methanol
- Activated Alumina (as catalyst)^[7]
- Anhydrous Toluene (as solvent)
- Hydrochloric Acid (for workup)
- Sodium Bicarbonate solution (for neutralization)
- Anhydrous Magnesium Sulfate (for drying)
- Appropriate deuterated solvent for NMR (e.g., CDCl_3)

Equipment:

- Three-neck round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel

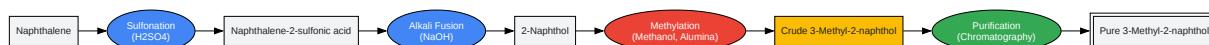
- Rotary evaporator
- Standard glassware for extraction and filtration
- NMR spectrometer
- Melting point apparatus

Procedure:

- Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with 2-naphthol (10 g, 0.069 mol) and anhydrous toluene (100 mL).
- Catalyst Addition: Activated alumina (5 g) is added to the flask.
- Reagent Addition: Methanol (3.3 mL, 0.083 mol) is added dropwise to the stirred suspension at room temperature.
- Reaction: The reaction mixture is heated to a reflux temperature of approximately 550-650°C and maintained for 4-6 hours under a nitrogen atmosphere.^[7] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Workup: After cooling to room temperature, the reaction mixture is filtered to remove the catalyst. The filtrate is washed sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
- Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure **3-methyl-2-naphthol**.
- Characterization: The final product is characterized by determining its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR). The melting point should be consistent with the literature value of 155-156 °C.^{[4][5]}

Visualization of Synthetic Pathway

The following diagram illustrates a logical workflow for the synthesis and purification of **3-methyl-2-naphthol**.



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Caption: Synthetic pathway of **3-Methyl-2-naphthol**.

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